molecular formula C18H21N3O2S B3986373 N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

货号 B3986373
分子量: 343.4 g/mol
InChI 键: BAELLRWCJJOBFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently under investigation in clinical trials for the treatment of various types of cancer.

作用机制

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. BTK activation leads to downstream signaling events that promote B cell survival and proliferation. TAK-659 inhibits BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. This results in the suppression of B cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to suppression of B cell proliferation and induction of apoptosis. It has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical use.

实验室实验的优点和局限性

TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, making it a valuable tool for studying the BCR signaling pathway and its role in cancer. TAK-659 has also been shown to enhance the activity of other anticancer agents, making it a useful tool for combination therapy studies. However, TAK-659 has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

未来方向

There are several potential future directions for research on TAK-659. One area of interest is the development of new BTK inhibitors with improved potency and selectivity. Another area of interest is the investigation of TAK-659 in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, there is a need for further research on the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome resistance. Overall, TAK-659 shows great promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential and limitations.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of cancer. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B cell proliferation. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

属性

IUPAC Name

N-(3,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-10-14(2)12-15(11-13)19-18(24)21-7-5-20(6-8-21)17(22)16-4-3-9-23-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELLRWCJJOBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。